molecular formula C16H19N3O2 B228239 3(2H)-Pyridazinone, 4-methyl-2-morpholinomethyl-6-phenyl- CAS No. 13300-00-0

3(2H)-Pyridazinone, 4-methyl-2-morpholinomethyl-6-phenyl-

Cat. No. B228239
CAS RN: 13300-00-0
M. Wt: 285.34 g/mol
InChI Key: GMZAUXSROBXMDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3(2H)-Pyridazinone, 4-methyl-2-morpholinomethyl-6-phenyl- is a compound that has been extensively studied for its potential use in scientific research. It is a heterocyclic compound that contains a pyridazine ring and has a morpholinomethyl and phenyl group attached to it. This compound has been found to have a wide range of biological activities, making it a valuable tool in various areas of research.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 4-methyl-2-morpholinomethyl-6-phenyl- is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, which are known to play a role in inflammation, pain, and fever.
Biochemical and Physiological Effects
3(2H)-Pyridazinone, 4-methyl-2-morpholinomethyl-6-phenyl- has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in inflammation, pain, and fever. It has also been found to reduce the production of reactive oxygen species, which are involved in oxidative stress and cell damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3(2H)-Pyridazinone, 4-methyl-2-morpholinomethyl-6-phenyl- in lab experiments is its wide range of biological activities. This makes it a valuable tool in various areas of research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the use of 3(2H)-Pyridazinone, 4-methyl-2-morpholinomethyl-6-phenyl- in scientific research. One area of interest is the development of new drugs based on this compound for the treatment of inflammation, pain, and fever. Another area of interest is the study of the compound's effects on oxidative stress and cell damage, which could lead to the development of new treatments for conditions such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the compound's mechanism of action and to explore its potential uses in other areas of research.

Synthesis Methods

The synthesis of 3(2H)-Pyridazinone, 4-methyl-2-morpholinomethyl-6-phenyl- can be achieved through a variety of methods. One of the most common methods involves the reaction of 4-methyl-2-nitrophenylhydrazine with ethyl acetoacetate to form the corresponding pyridazinone. The morpholinomethyl group can then be introduced through a reaction with formaldehyde and morpholine.

Scientific Research Applications

3(2H)-Pyridazinone, 4-methyl-2-morpholinomethyl-6-phenyl- has been found to have a range of biological activities that make it a valuable tool in scientific research. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the development of new drugs to treat these conditions.

properties

CAS RN

13300-00-0

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

4-methyl-2-(morpholin-4-ylmethyl)-6-phenylpyridazin-3-one

InChI

InChI=1S/C16H19N3O2/c1-13-11-15(14-5-3-2-4-6-14)17-19(16(13)20)12-18-7-9-21-10-8-18/h2-6,11H,7-10,12H2,1H3

InChI Key

GMZAUXSROBXMDR-UHFFFAOYSA-N

SMILES

CC1=CC(=NN(C1=O)CN2CCOCC2)C3=CC=CC=C3

Canonical SMILES

CC1=CC(=NN(C1=O)CN2CCOCC2)C3=CC=CC=C3

Other CAS RN

13300-00-0

Origin of Product

United States

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